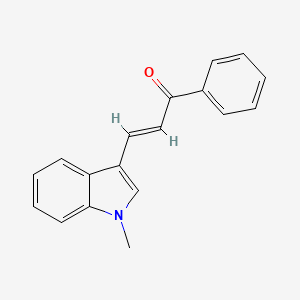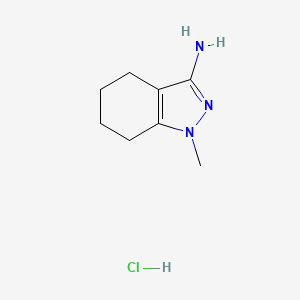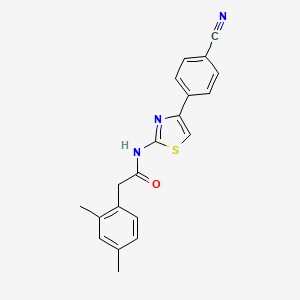![molecular formula C18H18N2O3S B2486773 3-(((6-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)methyl)benzo[d]isoxazole CAS No. 1797092-80-8](/img/structure/B2486773.png)
3-(((6-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)methyl)benzo[d]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(((6-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)methyl)benzo[d]isoxazole” is a complex organic molecule. It contains a 3,4-dihydroquinolin-1(2H)-one moiety, which is a type of heterocyclic compound . These types of compounds are often found in bioactive molecules and have been the subject of many studies .
Applications De Recherche Scientifique
Antimicrobial Activity
Benzoxazole derivatives, such as the compound , have been synthesized and tested for their in vitro antimicrobial activity against various bacterial and fungal strains . The compounds showed significant antimicrobial activity, with some having minimum inhibitory concentration (MIC) values comparable to ofloxacin and fluconazole .
Anticancer Activity
Some benzoxazole derivatives have demonstrated promising anticancer activity. For instance, certain compounds showed significant anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line . The IC50 value was determined using the Sulforhodamine B assay, with 5-fluorouracil as the standard drug .
Antifungal Activity
The antifungal activity of benzoxazole derivatives has also been explored. For example, one study found that a particular compound was highly potent against Aspergillus niger .
Anti-Inflammatory Activity
Benzoxazole derivatives have been associated with anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.
Antiparkinson Activity
Some benzoxazole derivatives have shown potential for antiparkinson activity . This suggests that they could be used in the development of new treatments for Parkinson’s disease.
Inhibition of Hepatitis C Virus
Benzoxazole derivatives have also been associated with the inhibition of the hepatitis C virus . This suggests potential applications in antiviral therapy.
Mécanisme D'action
Target of Action
The primary target of this compound is GABA receptors and voltage-gated sodium channels . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system. Voltage-gated sodium channels play a key role in neuron signaling and excitability.
Mode of Action
The compound may act by blocking repetitive firing of voltage-gated sodium channels , leading to a reduction of T-type calcium channel currents . It may also bind allosterically to GABA receptors . This latter action may inhibit the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate .
Biochemical Pathways
The compound’s action on GABA receptors and voltage-gated sodium channels affects the neuronal signaling pathways . By inhibiting the uptake of GABA and enhancing the uptake of glutamate, it can modulate the balance of excitatory and inhibitory signals in the nervous system .
Pharmacokinetics
The compound is rapidly and completely absorbed and has a long half-life (63–69 h in healthy volunteers) which allows twice-daily, or even once-daily, dosing . Since it is metabolized by cytochrome p450, liver enzyme-inducing drugs will increase its clearance, and dosage adjustments may be necessary when it is used in combination with certain drugs .
Result of Action
The molecular and cellular effects of the compound’s action include the modulation of neuronal signaling, which can have a variety of effects depending on the specific context. For example, it has been shown to have anticonvulsant properties , potentially due to its effects on GABA receptors and voltage-gated sodium channels .
Action Environment
Environmental factors such as the presence of other drugs (especially those that induce liver enzymes) can influence the compound’s action, efficacy, and stability . Additionally, factors such as the individual’s overall health, age, and genetic factors can also influence the compound’s pharmacokinetics and pharmacodynamics.
Propriétés
IUPAC Name |
3-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonylmethyl]-1,2-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-8-9-17-14(11-13)5-4-10-20(17)24(21,22)12-16-15-6-2-3-7-18(15)23-19-16/h2-3,6-9,11H,4-5,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGWCRZGNDBCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)CC3=NOC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486692.png)

![N'-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2486695.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2486696.png)





![6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2486705.png)
![3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2486708.png)

![13-Benzyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2486712.png)